molecular formula C4HBr3N2 B1331206 2,4,6-Tribromopyrimidine CAS No. 36847-11-7

2,4,6-Tribromopyrimidine

Cat. No. B1331206
CAS RN: 36847-11-7
M. Wt: 316.78 g/mol
InChI Key: AHEYFWKLKMOHCI-UHFFFAOYSA-N
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Description

2,4,6-Tribromopyrimidine is a chemical compound with the molecular formula C4HBr3N2 . It has a molecular weight of 316.78 . It is a solid substance .


Synthesis Analysis

While specific synthesis methods for 2,4,6-Tribromopyrimidine were not found in the search results, a related compound, 2,4,6-trichloropyrimidine, can be synthesized from barbituric acid using phosphorus oxychloride and phosphorus pentachloride .


Molecular Structure Analysis

The molecular structure of 2,4,6-Tribromopyrimidine is represented by the SMILES string Brc1cc(Br)nc(Br)n1 . The InChI code for the compound is 1S/C4HBr3N2/c5-2-1-3(6)9-4(7)8-2/h1H .


Physical And Chemical Properties Analysis

2,4,6-Tribromopyrimidine is a solid substance . It has a melting point of 108-113°C . The compound has a molecular weight of 316.78 .

Safety and Hazards

2,4,6-Tribromopyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2,4,6-Tribromopyrimidine were not found in the search results, pyrimidines are key building blocks to access functional molecules that are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs .

properties

IUPAC Name

2,4,6-tribromopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr3N2/c5-2-1-3(6)9-4(7)8-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEYFWKLKMOHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293181
Record name 2,4,6-Tribromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36847-11-7
Record name 36847-11-7
Source DTP/NCI
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Record name 2,4,6-Tribromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Tribromopyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can NMR data, specifically longitudinal relaxation times (T1) and nuclear Overhauser effects (NOE), provide insights into the molecular dynamics of 2,4,6-tribromopyrimidine in solution?

A1: The research paper delves into the rotational dynamics of 2,4,6-tribromopyrimidine in solution using NMR techniques. [] The measured longitudinal relaxation times (T1) of carbon-13 nuclei, in conjunction with NOE data, can be used to determine the rotational diffusion tensor of the molecule. [] This tensor describes how the molecule tumbles and rotates in solution, providing valuable information about its molecular dynamics and interactions with the surrounding solvent. [] This information is crucial for understanding the compound's behavior in solution and can be further extrapolated to predict its interactions with other molecules, such as potential drug targets.

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